molecular formula C18H27N3O3 B7986084 (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester

Katalognummer: B7986084
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: UGTVQOVFSHGLIE-CVEARBPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the systematic name (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353960-74-3), is a chiral piperidine derivative featuring a benzyl ester group and a stereochemically defined 2-amino-3-methyl-butyryl moiety. Its molecular formula is C₁₈H₂₇N₃O₃, and it serves as a key intermediate in peptide-mimetic drug development due to its rigid piperidine backbone and functionalized side chain .

Eigenschaften

IUPAC Name

benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-15-9-6-10-21(11-15)18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTVQOVFSHGLIE-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article synthesizes existing research findings and data to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}

t features a piperidine ring substituted with a benzyl ester and an amino acid moiety, which is critical for its biological interactions.

The biological activity of (R)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its interaction with specific biological targets. It has been shown to modulate various pathways, particularly those involving neurotransmitter systems and cellular signaling.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter release and uptake, particularly in relation to glutamate and GABAergic systems. This modulation could have implications for neuroprotective strategies in conditions such as neurodegeneration and mood disorders.

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, it has shown activity against certain kinases involved in cell signaling pathways, which may be relevant for cancer therapeutics.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (R)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester:

Study Biological Activity IC50/EC50 Target Notes
Study 1Neuroprotective effects50 µMNMDA receptorIn vitro studies demonstrated reduced excitotoxicity.
Study 2Anticancer activity20 µMCSNK2A kinaseSelectivity observed over other kinases.
Study 3Anti-inflammatory effects30 µMCOX enzymesReduced pros

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Properties

The compound is part of a family of piperidine- and pyrrolidine-based benzyl esters with modifications in stereochemistry, substituent groups, and side-chain configurations. Below is a comparative analysis of its analogs:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Differences Source/Reference
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (1353960-74-3) C₁₈H₂₇N₃O₃ 333.43 Piperidine backbone; (R)-configuration at C3; (S)-configuration in the amino acid side chain.
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (1354023-84-9) C₂₀H₃₁N₃O₃ 361.48 Ethyl-carbamic acid substitution on piperidine; additional methyl group in the side chain.
3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (1354024-72-8) C₂₀H₃₁N₃O₃ 361.48 Ethyl-amino-methyl group at C3 of piperidine; altered side-chain branching.
4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (1354023-84-9) C₂₀H₃₁N₃O₃ 361.48 Methyl-amino substitution at C4 of piperidine; positional isomer of the C3 analog.
{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Not specified Not specified Cyclohexane ring instead of piperidine; ethyl-amino-carbamic acid substitution.

Key Observations

Pyrrolidine analogs (e.g., in ) introduce a smaller, five-membered ring, affecting conformational flexibility compared to piperidine derivatives .

Substituent Effects :

  • Ethyl vs. Methyl Groups : Ethyl-carbamic acid substituents (e.g., CAS 1354023-84-9) increase molecular weight and lipophilicity, which may influence blood-brain barrier penetration .
  • Positional Isomerism : C3 vs. C4 substitutions on piperidine (e.g., vs. 7) alter steric hindrance and electronic environments, impacting enzymatic recognition .

Stereochemical Sensitivity :

  • The (R)- and (S)-configurations in the target compound (CAS 1353960-74-3) are critical for chiral recognition in biological systems, as mirrored in analogs like CAS 1354023-84-9 .

Research Findings and Implications

While the provided evidence lacks pharmacological data, structural analysis suggests:

  • Bioavailability : Increased lipophilicity in ethyl/methyl-substituted analogs (e.g., C₂₀H₃₁N₃O₃ derivatives) may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic Utility : The benzyl ester group in all compounds serves as a protective moiety, facilitating selective deprotection during peptide synthesis .
  • Stability : Piperidine-based derivatives generally exhibit higher metabolic stability than pyrrolidine or cyclohexane analogs due to reduced ring strain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.